Product packaging for 3-Dodecylbenzene-1,2-disulfonic acid(Cat. No.:CAS No. 91019-75-9)

3-Dodecylbenzene-1,2-disulfonic acid

Cat. No.: B14354825
CAS No.: 91019-75-9
M. Wt: 406.6 g/mol
InChI Key: BZGBTLYQQQASEF-UHFFFAOYSA-N
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Description

3-Dodecylbenzene-1,2-disulfonic acid (CAS 91019-75-9) is an organic sulfur compound with the molecular formula C₁₈H₃₀O₆S₂ and a molecular weight of 406.557 g/mol . This compound features a dodecyl alkyl chain and two sulfonic acid groups on the benzene ring, contributing to its surface-active properties and strong acidity . Researchers value this structural configuration for developing advanced materials, particularly as a dopant in conducting polymer systems. For instance, derivatives like dodecylbenzene sulfonic acid (DBSA) are effectively used to enhance the conductivity and processability of polymers such as polypyrrole . When used in the synthesis of composites like PPy-DBSA-Y₂O₃, it contributes to materials exhibiting high dielectric constants and enhanced AC conductivity, which are valuable for improving the performance of capacitors and other electronic devices . The disulfonic acid functionality also makes it a candidate for use as a strong acid catalyst in organic synthesis and in the preparation of metal-organic salts, such as its calcium salt . As a handling note, related sulfonic acids are known to be corrosive and can decompose upon contact with strong acids or heating to emit toxic fumes of sulfur oxides . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O6S2 B14354825 3-Dodecylbenzene-1,2-disulfonic acid CAS No. 91019-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91019-75-9

Molecular Formula

C18H30O6S2

Molecular Weight

406.6 g/mol

IUPAC Name

3-dodecylbenzene-1,2-disulfonic acid

InChI

InChI=1S/C18H30O6S2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17(25(19,20)21)18(16)26(22,23)24/h12,14-15H,2-11,13H2,1H3,(H,19,20,21)(H,22,23,24)

InChI Key

BZGBTLYQQQASEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Process Optimization

Fundamental Sulfonation Pathways of Dodecylbenzene (B1670861)

The sulfonation of dodecylbenzene is an electrophilic aromatic substitution reaction where an electrophile attacks the benzene (B151609) ring. alfa-chemistry.com The primary sulfonating agents employed industrially are sulfur trioxide (SO₃), oleum (B3057394), and sulfuric acid. nih.govresearchgate.net

Sulfonation with Sulfur Trioxide (SO₃)

Sulfonation with sulfur trioxide is a predominant route for producing anionic surfactants. acs.org This reaction is characterized as a rapid, exothermic process. alfa-chemistry.com A key advantage of using SO₃ is that the reaction does not produce water, which allows the amount of sulfur trioxide used to be close to the theoretical stoichiometric amount. alfa-chemistry.com Due to the high reactivity of SO₃, it is often diluted with an inert gas like dry air or nitrogen to moderate the reaction. alfa-chemistry.comgoogle.com While the reaction occurs readily at low temperatures, a temperature of about 50°C is often used to reduce the viscosity of the reaction mass, which becomes extremely high as the product is formed. google.com

The generally accepted mechanism for aromatic sulfonation involves two main steps. First, the electrophilic agent (SO₃) attacks the aromatic ring, forming an intermediate sigma (σ) complex. Subsequently, a proton is removed, restoring aromaticity and yielding the sulfonic acid. alfa-chemistry.com However, some research suggests that for alkylbenzene sulfonation specifically, an alternative reaction pathway may be at play. acs.org

Sulfonation with Oleum and Sulfuric Acid

Historically, concentrated sulfuric acid and oleum (a solution of sulfur trioxide in sulfuric acid) have been common sulfonating agents. google.com The commercial sulfonation of dodecylbenzene can be performed by heating the aromatic compound with 20% oleum, typically at temperatures between 35°C and 50°C for approximately two hours. google.com

A significant drawback of using sulfuric acid is the concurrent production of water, which progressively dilutes the acid. google.com As the concentration of the sulfuric acid drops, its ability to act as a sulfonating agent diminishes, eventually halting the reaction. This necessitates the use of a large excess of sulfuric acid to achieve a high conversion rate. google.com The presence of sulfuric acid in the reaction system may also inhibit the reaction with sulfur trioxide. google.com Oleum serves as a more potent sulfonating agent than sulfuric acid alone due to its SO₃ content. google.comechemi.com

Advanced Synthetic Approaches and Reaction Engineering

To overcome the limitations of traditional batch reactors, such as mass and heat transfer limitations, advanced manufacturing technologies like continuous flow synthesis in microreactors have been developed. These systems offer significant process intensification.

Continuous Flow Synthesis in Microreaction Systems

Microreactors provide a high surface-area-to-volume ratio, which significantly enhances mass and heat transfer. researchgate.netacademax.com This is particularly beneficial for the sulfonation of dodecylbenzene, which is a fast and highly exothermic reaction. google.com The improved control over reaction conditions in microreactors leads to higher safety and efficiency. researchgate.net

Continuous flow processes in microreactors can dramatically reduce the required residence time of reactants to as low as 2.5 seconds, with the subsequent aging stage being completed in under an hour, a significant acceleration compared to conventional industrial processes. researchgate.net This intensification can lead to sulfonic acid content up to 97 wt.% with minimal free oil and sulfuric acid content. researchgate.net The use of microreactors is considered a feasible and advantageous method for the efficient and green synthesis of dodecylbenzene sulfonic acid. researchgate.net

Optimization of Reaction Parameters in Microreactors (e.g., flow rate, SO₃/dodecylbenzene molar ratio, temperature, aging)

Optimizing reaction parameters is crucial for maximizing yield and product quality in microreactor systems. Studies have systematically investigated the effects of variables such as temperature, the molar ratio of SO₃ to dodecylbenzene (DDB), reactant concentrations, and flow rates. researchgate.netresearchgate.net

One study, utilizing a Box-Behnken response surface design, identified optimal conditions for the gas-liquid sulfonation process. researchgate.net Another investigation focused on optimizing a continuous process using dilute liquid sulfur trioxide. researchgate.net The findings from these optimization studies highlight the precise control achievable in microreactors to drive the reaction to high conversion and purity. researchgate.net

Table 1: Optimized Reaction Parameters for Dodecylbenzene Sulfonation in Microreactors
ParameterValue (Study 1) researchgate.netValue (Study 2) researchgate.netNotes
Reaction Temperature56 °C52 °COptimal temperature balances reaction rate and side reactions.
SO₃/Dodecylbenzene Molar Ratio1.31.27A slight excess of SO₃ is generally used to ensure complete conversion of DDB.
SO₃ Concentration7.6 wt%4 vol%Diluting SO₃ helps to control the reaction's exothermicity.
Total Gas Flow Rate310 mL/min228 mL/minFlow rate influences residence time and mixing efficiency.
Product Yield99.78 mol%-High yields are achievable under optimized conditions.

Kinetic Investigations of Sulfonation Reactions

Understanding the reaction kinetics is fundamental for reactor design and process optimization. A kinetic study of dodecylbenzene sulfonation was conducted in a mixed batch reactor, examining the effects of temperature and reactant concentrations. The investigation was performed at temperatures ranging from 20°C to 50°C.

The study determined that the sulfonation reaction is of a fractional order with respect to the reactants. Specifically, the reaction order was found to be 0.74 with respect to Dodecylbenzene (DB) and 1.59 with respect to Sulfur Trioxide (SO₃). The kinetic model for the reaction rate (RD.B.) was established as:

RD.B. = k * [SO₃]1.59 * [DB]0.74

The reaction rate constant, k, was determined, and the activation energy was calculated from the experimental data.

Table 2: Kinetic Parameters for Dodecylbenzene Sulfonation
Kinetic ParameterValue
Reaction Order (w.r.t. Dodecylbenzene)0.74
Reaction Order (w.r.t. Sulfur Trioxide)1.59
Frequency Factor (A)2.2172 x 10³
Activation Energy (E)43290.99 J/mole researchgate.net
Temperature Range Studied20 - 50 °C

Alternative and Green Synthetic Routes

The traditional synthesis of alkylbenzene disulfonic acids often involves harsh sulfonating agents like concentrated sulfuric acid or oleum, which can lead to significant acid waste and the formation of unwanted byproducts. In response to growing environmental concerns, research has shifted towards developing alternative and greener synthetic methodologies. These routes aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

One promising green approach involves the use of milder sulfonating agents and catalytic systems. For instance, the use of SO3 as a sulfonating agent in conjunction with microreactors offers a significant improvement over batch processes. This method allows for precise control over reaction temperatures, minimizing localized overheating and reducing the formation of byproducts. The rapid mixing of dodecylbenzene with the sulfonating agent in a microreactor can lead to higher conversion rates and a purer product, with dodecylbenzenesulfonic acid mass fractions reaching up to 98%. This process virtually eliminates waste acid, simplifying product separation.

Another avenue for greener synthesis is the exploration of reusable and environmentally friendly catalysts. While not specific to 3-dodecylbenzene-1,2-disulfonic acid, broader research into sulfonic acid synthesis highlights the potential of solid acid catalysts and ionic liquids. Acidic ionic liquids, for example, have been used to catalyze the alkylation of benzene, a precursor step, offering a recyclable alternative to traditional Friedel-Crafts catalysts. Similarly, dodecylbenzenesulfonic acid (DBSA) itself has been employed as an efficient, reusable Brønsted acid-surfactant catalyst for various organic reactions, showcasing the potential for product-catalyzed or recyclable catalyst systems. researchgate.net

The principles of green chemistry also encourage the use of safer solvents. Research on the synthesis of related compounds has demonstrated the feasibility of using water as a solvent, which is non-toxic, inexpensive, and environmentally safe. nih.govmdpi.com For example, the synthesis of various heterocyclic compounds has been successfully carried out in aqueous media, sometimes facilitated by ultrasound irradiation to enhance reaction rates. mdpi.comnih.gov Applying these principles, future research could explore the direct disulfonation of 3-dodecylbenzene in aqueous systems or other green solvents like glycerol (B35011), potentially with the aid of phase-transfer catalysts or surfactants to overcome solubility issues.

A comparison of potential green synthetic routes with conventional methods is summarized in the table below, highlighting the key advantages of alternative approaches.

ParameterConventional Route (e.g., Oleum)Microreactor with SO3Potential Aqueous System
Sulfonating AgentOleum / Concentrated H2SO4Sulfur trioxide (SO3)SO3 or other sulfonating agent
SolventOften neat or chlorinated solvents1,2-dichloroethane or similarWater, Glycerol
CatalystNone (reagent-based)None (process intensification)Potentially phase-transfer catalyst or reusable solid acid
Waste ProductsSignificant spent acid (H2SO4)Minimal to no waste acidReduced acid waste, biodegradable byproducts
Process ControlDifficult, risk of overheatingPrecise temperature and mixing controlModerate, may require energy input (e.g., ultrasound)
Efficiency/YieldVariable, byproduct formationHigh (up to 98% purity reported for monosulfonation) google.comVariable, requires optimization

These alternative methodologies represent a significant step towards the sustainable production of this compound. By focusing on process intensification, recyclable catalysts, and green solvents, the chemical industry can mitigate the environmental impact associated with the synthesis of this and other important sulfonic acids.

Catalytic Applications in Advanced Chemical Transformations

Dodecylbenzene (B1670861) Sulfonic Acid as a Homogeneous Catalyst

Dodecylbenzene sulfonic acid (DBSA) has emerged as a highly effective Brønsted acid catalyst, particularly valued for its surfactant properties which enhance its catalytic activity in various organic reactions. researchgate.net Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic sulfonic acid head, allows it to function uniquely at the interface of aqueous and organic phases.

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. Dodecylbenzene sulfonic acid facilitates a range of organic reactions in aqueous media by forming micellar aggregates. researchgate.netnih.gov These micelles act as microreactors, bringing organic substrates into close proximity and overcoming the mutual insolubility of reactants. nih.gov This approach avoids the need for dehydrating agents or co-solvents, simplifying reaction procedures and reducing environmental impact. nih.gov The catalytic activity in these systems is attributed to the concentration of reactants within the micelles, where the sulfonic acid groups provide the necessary acidic environment for the reaction to proceed. chim.it

Dodecylbenzene sulfonic acid is a particularly efficient catalyst for dehydration reactions like esterification and etherification in water. nih.gov It has been successfully employed in the solvent-free esterification of various carboxylic acids and alcohols, yielding moderate to excellent results at room temperature. rsc.orgscilit.com The amphiphilic nature of DBSA is crucial; it acts as both a catalyst and a surfactant, enabling the reaction to proceed efficiently even in the presence of water, which is a product of the reaction. nih.govresearchgate.net

Research has shown that the hydrophobicity of the acid catalyst plays a significant role in the reaction rate of esterification. researchgate.net For instance, in the esterification of oleic acid with methanol, DBSA demonstrated a higher reaction rate compared to less hydrophobic catalysts like p-toluenesulfonic acid and sulfuric acid. researchgate.net The long hydrophobic chain of DBSA enhances its interaction with the organic substrates. researchgate.net

One study on the low-temperature esterification of oleic acid with cetyl alcohol to produce wax esters found that a 93.6% conversion rate could be achieved under optimal conditions using DBSA. mdpi.com The proposed mechanism involves the auto-isolation of water as a driving force for the reaction. mdpi.com

Table 1: DBSA-Catalyzed Esterification of Oleic Acid and Cetyl Alcohol mdpi.com

ParameterConditionCetyl Alcohol Conversion (%)
Catalyst Amount (mol%) 2.517.0
5.045.3
7.570.1
10.092.9
15.093.8
20.094.1
Reaction Time (h) 140.2
265.7
383.4
493.6
593.9
694.2

Optimal conditions identified: 10 mol% DBSA, oleic acid to alcohol molar ratio of 1.3:1, temperature of 40 °C, and reaction time of 4 hours. mdpi.com

Surfactant-type catalysts like sodium dodecyl benzene (B151609) sulfonate (SDBS), a salt of DBSA, have demonstrated high efficiency in promoting tandem Knoevenagel-Michael reactions in water. tandfonline.com This one-pot synthesis is used to create 4,4'-arylmethylene-bis(1-phenyl-3-methyl-5-pyrazolones) from aromatic aldehydes and 1-phenyl-3-methyl-5-pyrazolone. The catalyst's effectiveness is linked to the formation of colloidal particles in the aqueous medium, which facilitates the reaction sequence under mild conditions. tandfonline.com The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition. nih.gov The use of SDBS as a catalyst in water provides an environmentally friendly and highly selective route to these compounds. tandfonline.com

The catalytic action of DBSA in aqueous solutions is intrinsically linked to its ability to self-aggregate into micelles above a critical concentration. nih.govrsc.org These micelles are dynamic nanostructures that can solubilize nonpolar organic reactants in their hydrophobic core, while the hydrophilic sulfonic acid groups are oriented towards the aqueous bulk phase. nih.govresearchgate.net This arrangement creates a localized environment where the concentration of reactants is significantly higher than in the bulk solution, leading to an acceleration of the reaction rate. chim.it

The mechanism involves the substrates partitioning between the aqueous phase and the micellar phase. The reaction can occur either within the hydrophobic interior of the micelle or at the micelle-water interface. nih.gov For dehydration reactions like esterification, the micellar environment shields the reaction from the bulk water, allowing the removal of the water product and shifting the equilibrium towards the formation of the ester. nih.gov Dynamic light scattering experiments have been used to confirm the existence of these aggregates in aqueous media, supporting the proposed micellar catalysis mechanisms. nih.gov The formation of these nanochambers by DBSA aggregation allows dehydration reactions to occur in water without the need for external dehydrating agents. nih.gov

Development and Application of Solid Acid Catalysts Incorporating Sulfonic Functionality

While homogeneous catalysts like DBSA are effective, their separation from the reaction mixture can be challenging. To overcome this, significant research has focused on developing heterogeneous solid acid catalysts by immobilizing sulfonic acid groups onto solid supports. mdpi.comaurak.ac.ae These solid acids combine the advantages of high catalytic activity with ease of recovery and reusability, making industrial processes greener and more sustainable. mdpi.com

Sulfonated silica-carbon composites have emerged as a promising class of solid acid catalysts. nih.gov These materials are synthesized by incorporating a carbon precursor and a silica (B1680970) precursor, followed by carbonization and sulfonation. rsc.orgbcrec.id The resulting composite possesses a high surface area, a robust structure, and accessible acidic sites. bcrec.id

These catalysts have proven effective in various organic transformations, including the hydrolysis of cellulose (B213188) to glucose and esterification reactions. bcrec.idrsc.org The presence of silica in the composite contributes to a larger surface area, which is beneficial for catalytic reactions. researchgate.net A study on a sulfonated mesoporous silica-carbon composite prepared from sodium silicate (B1173343) and polyethylene (B3416737) glycol showed a high ion-exchange capacity and significant catalytic activity in the esterification of acetic acid with ethanol (B145695). bcrec.id The catalyst's performance was comparable to commercial catalysts and exhibited good reusability. bcrec.id

Table 2: Reusability of Sulfonated Silica-Carbon Composite vs. Commercial Catalyst bcrec.id

CatalystCycle 1 Conversion (%)Cycle 2 Conversion (%)Cycle 3 Conversion (%)
Sulfonated Silica-Carbon 77.070.163.2
Flotrol F-007 (Commercial) 67.765.957.0

Reaction conditions: Esterification of acetic acid with ethanol at 80 °C for 240 minutes. bcrec.id

The synthesis method allows for tuning the material's properties, such as surface area and acidity, to optimize catalytic performance for specific applications. bcrec.id These solid acid catalysts represent a viable and environmentally benign alternative to traditional homogeneous acid catalysts. rsc.orgbcrec.id

Sulfonic Acid-Functionalized Inorganic Materials (e.g., TiO₂)

Titanium dioxide (TiO₂) is a versatile support material for catalysts owing to its chemical stability, low cost, and dual acid-base properties. mdpi.com Functionalizing the surface of TiO₂ with sulfonic acid (-SO₃H) groups creates potent solid acid catalysts. A common method for this functionalization is the direct sulfonation of TiO₂ using chlorosulfonic acid. mdpi.comresearchgate.net Another approach involves grafting molecules containing thiol (-SH) groups onto the TiO₂ surface, followed by oxidation to form the desired sulfonic acid moieties. mdpi.com

These TiO₂-based sulfonic acid catalysts have proven effective in various reactions. For instance, TiO₂-SO₃H has been successfully employed as a reusable solid acid catalyst for the synthesis of biscoumarin derivatives in water, demonstrating excellent performance. mdpi.com Similarly, sulfamic acid derivatives supported on titania have been used in the oxidation of sulfides and thiols, exhibiting high chemoselectivity and reusability. mdpi.com

Sulfonic Acid-Functionalized Periodic Mesoporous Organosilicas (PMOs)

Periodic Mesoporous Organosilicas (PMOs) represent a class of hybrid materials that integrate organic bridging groups within a silica framework. nih.govnih.gov This unique structure provides high surface areas, large pore volumes, uniform pore size distributions, and superior thermal and mechanical stability. nih.govnih.gov These properties make PMOs excellent supports for catalytic applications. researchgate.net

Sulfonic acid functionalities can be incorporated into PMOs through several methods:

Post-synthetic modification : This involves synthesizing the PMO material first and then chemically modifying it. For example, a trans-ethenylene bridged PMO can be functionalized through bromination, substitution to introduce a thiol group, and subsequent oxidation to the sulfonic acid group. nih.govdocumentsdelivered.com

Co-condensation (One-pot synthesis) : This method involves the simultaneous condensation of an organo bis-silane precursor and an organosilane containing a thiol group (like 3-mercaptopropyltrimethoxysilane). The thiol groups are then oxidized in situ using an oxidant such as H₂O₂ to generate the sulfonic acid sites. researchgate.net

Sulfonic acid-functionalized PMOs have demonstrated remarkable catalytic performance in various organic reactions. researchgate.net They have been used in the acetylation of glycerol (B35011), where their activity and kinetics were found to be comparable to the commercial resin Amberlyst-15. nih.gov These catalysts are noted for their strong Brønsted acidity and have shown high activity in the condensation of phenol (B47542) with acetone (B3395972) to produce Bisphenol A. researchgate.net The hybrid organic-inorganic nature of PMOs can also be tuned to create hydrophobic environments around the acid sites, which has been shown to enhance catalytic performance in water-sensitive reactions. ucsb.edu

Performance Evaluation of Solid Acid Catalysts (e.g., activity, selectivity, recyclability)

The performance of solid acid catalysts is typically assessed based on three key parameters: activity, selectivity, and recyclability.

Activity refers to the rate at which the catalyst converts reactants into products. Sulfonic acid-functionalized PMOs have shown catalytic activity comparable to the highly efficient commercial catalyst Amberlyst-15 in glycerol acetylation. nih.gov Similarly, arenesulfonic-modified SBA-15 (a type of mesoporous silica) exhibited significantly higher activity than its propylsulfonic-functionalized counterpart and activity similar to homogeneous sulfuric acid in the esterification of fatty acids. mdpi.com In the acetalization of benzaldehyde (B42025) with ethylene (B1197577) glycol, sulfonic acid-functionalized Fe₃O₄@C magnetic nanoparticles achieved a conversion rate of 88.3% under mild conditions. nih.gov

Selectivity is the ability of a catalyst to direct a reaction to form a specific product over other possible products. In the acetylation of glycerol, a reaction that can yield mono-, di-, and tri-acetylated products, the selectivity is a crucial factor. Studies on sulfated-titania catalysts have shown that factors like acid site density can influence the selectivity towards desired products like triacetin. mdpi.com

Recyclability is a critical advantage of heterogeneous catalysts, contributing to more sustainable and economical processes. nih.gov Sulfonic acid-functionalized catalysts have demonstrated excellent reusability across various supports. For example, sulfonic acid-modified PMO was recycled for several consecutive runs in glycerol acetylation while retaining its catalytic activity. nih.gov Magnetically supported catalysts, such as sulfonic acid-functionalized Fe₃O₄@C and Fe₃O₄@TiO₂, can be easily recovered and reused multiple times without a significant drop in performance. sci-hub.senih.gov One study showed that a magnetic catalyst was reused for eight cycles without any significant decrease in catalytic activity. nih.gov Similarly, sulfonic acid-functionalized MIL-101 was reused five times in succession without any loss of its catalytic activity in esterification reactions. rsc.org

The table below summarizes the performance of various sulfonic acid-functionalized solid catalysts in different reactions.

CatalystReactionKey Performance Metric(s)Recyclability
Sulfonic Acid-Functionalized PMOGlycerol AcetylationActivity and kinetics comparable to Amberlyst-15. nih.govRetained activity over several runs. nih.gov
Arenesulfonic-modified SBA-15Fatty Acid EsterificationActivity similar to homogeneous H₂SO₄. mdpi.comStable for several recycles. mdpi.com
Sulfonic Acid-Functionalized Fe₃O₄@CBenzaldehyde Acetalization88.3% conversion. nih.govReused 8 times with no significant activity loss. nih.gov
15SA (15% H₂SO₄ on TiO₂)Glycerol Acetylation>90% glycerol conversion; 42% selectivity to triacetin. mdpi.comNot specified.
Sulfonic Acid-Functionalized MIL-101EsterificationHigh catalytic activity. rsc.orgReused 5 times without loss of activity. rsc.org
Fe₃O₄@TiO₂-SO₃HSynthesis of 1,8-dioxodecahydroacridines80-93% yields. sci-hub.seRecyclable with high turnover number. sci-hub.se

Catalytic Mechanisms and Computational Insights

The catalytic activity of sulfonic acid-functionalized materials is primarily attributed to their Brønsted acid sites (-SO₃H). In acid-catalyzed reactions like esterification or acetylation, the mechanism generally involves the protonation of a carbonyl oxygen atom by the sulfonic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol (in esterification) or another nucleophile. The catalyst is regenerated upon the elimination of a water molecule.

While detailed computational studies specifically for 3-dodecylbenzene-1,2-disulfonic acid on these supports are not widely available, the general principles of solid acid catalysis apply. The strength of the acid sites is a key factor. For example, the introduction of electron-withdrawing fluorine atoms near the sulfonic acid group can significantly increase its acid strength, making it comparable to pure sulfuric acid and potentially enhancing catalytic activity. mdpi.com

The support material also plays a crucial role beyond simply providing a surface. In PMOs, the organic linkers can be modified to alter the hydrophobicity or hydrophilicity near the catalytic sites. ucsb.edu A more hydrophobic environment can be beneficial for reactions involving organic substrates by facilitating their diffusion to the active sites and preventing deactivation of the acid sites by water, which can be a byproduct of the reaction. ucsb.edu Computational models can help in understanding these host-guest interactions and in rationally designing catalysts with optimized pore environments for specific reactions. rsc.org However, much of the current understanding is derived from experimental observations, such as comparing the activity of catalysts with different organic linkers (e.g., propyl vs. arene groups) or varying surface properties. ucsb.edu Research continues to explore the intricate interplay between the active site, the support structure, and the reaction environment to fully elucidate catalytic mechanisms and guide the design of next-generation solid acid catalysts.

Based on the conducted research, there is a significant lack of specific scientific literature focused solely on "this compound" within the detailed contexts requested by the provided outline. The available information predominantly pertains to the broader category of Dodecylbenzene Sulfonic Acid (DBSA) without specifying the exact isomeric position of the sulfonic acid groups or the attachment point of the dodecyl chain.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" due to the absence of specific research data on this particular compound in the requested applications. The broader findings on DBSA cannot be attributed to this specific isomer without dedicated scientific evidence.

Integration in Advanced Functional Materials and Nanotechnology

Applications in Polymer Electrolyte Membranes (PEMs)

Studies on Mechanical Properties and Thermal Stability of Doped Membranes

The incorporation of sulfonic acid groups, such as those in dodecylbenzene (B1670861) sulfonic acid, into polymer membranes can significantly influence their mechanical properties and thermal stability. Research on related materials demonstrates these effects. For instance, the doping of tetraaniline with dodecylbenzene sulfonic acid (DBSA) has been shown to improve the thermal stability of the resulting material. researchgate.net

In the broader context of disulfonic acid polymers, studies on polystyrene 3,4-disulfonic acid have revealed a trade-off between ionic conductivity and mechanical strength. researchgate.net However, when doped with ionic liquids, these materials can exhibit superionic conduction with a room temperature conductivity of 1.2 mS cm⁻¹ and a shear modulus of 52 MPa, which translates to a calculated Young's modulus of 156 MPa. researchgate.net This suggests that the presence and arrangement of disulfonic acid groups can be tailored to achieve desirable mechanical properties in electrolyte materials. researchgate.net

The table below summarizes the mechanical properties of a related disulfonic acid polymer electrolyte.

Table 1: Mechanical and Conductive Properties of Polystyrene 3,4-disulfonic Acid Electrolyte

Property Value
Room Temperature Conductivity 1.2 mS cm⁻¹
Shear Modulus 52 MPa

Data sourced from studies on polystyrene 3,4-disulfonic acid doped with ionic liquids. researchgate.net

Furthermore, investigations into perfluorosulfonic acid (PFSA) membranes, which are widely used in polymer electrolyte membrane fuel cells, show that their mechanical integrity is a key advantage. nih.gov The introduction of dopants can further modify these properties. For example, doping short side-chain PFSA membranes can significantly enhance the storage modulus, indicating improved stiffness and interaction between the polymer matrix and the filler. nih.gov

Role in Other Advanced Material Systems

Beyond doped membranes, dodecylbenzene sulfonic acid and its derivatives play a role in various other advanced material systems, particularly in the realm of nanotechnology. DBSA is utilized as a dopant and a template in the synthesis of nanostructures. For example, it has been employed in the preparation of DBSA-doped tetraaniline through a micelles-assisted method, where it influences the morphology of the resulting nanostructures. researchgate.net

In the field of nanofluids, DBSA has been used as a dopant for polyaniline (PANI) to create nanoparticles. researchgate.net These DBSA-doped PANI nanoparticles, when dispersed in a base fluid like water, can enhance the thermal conductivity of the fluid. researchgate.net For instance, a 1.0 wt% dispersion of DBSA-PANI nanoparticles has been shown to increase the thermal conductivity of water by 5.4%. researchgate.net This highlights the potential of such materials in heat transfer applications. researchgate.net

The table below presents data on the enhancement of thermal conductivity in water-based nanofluids containing DBSA-doped polyaniline nanoparticles.

Table 2: Thermal Conductivity Enhancement of Water-Based Nanofluids with DBSA-PANI Nanoparticles

Mass Fraction of DBSA-PANI Nanoparticles (%) Thermal Conductivity Enhancement (%)
0.1 ~1.5
0.5 ~3.8

Data represents the percentage increase in thermal conductivity compared to pure water. researchgate.net

Additionally, surface-functionalized mesoporous silica (B1680970) nanoparticles have been developed for the removal of sodium dodecylbenzenesulfonate (a salt of dodecylbenzene sulfonic acid) from aqueous solutions, indicating the interaction of these molecules with nanostructured materials for environmental applications. researchgate.net The use of dodecylbenzene sulfonic acid has also been noted in the preparation of high dispersion barium sulfate (B86663) nanoparticles, where it acts as a modifying agent to control particle size and morphology. worldscientific.com

Interfacial Phenomena and Environmental Research

Adsorption Mechanisms of Dodecylbenzene (B1670861) Sulfonic Acids on Environmental Sorbents

The environmental fate of dodecylbenzene sulfonic acids is significantly influenced by their interaction with various natural and engineered sorbents. Understanding the mechanisms of this adsorption is crucial for predicting their transport and persistence in soil and water systems.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a cost-effective and renewable adsorbent for environmental contaminants. nih.gov Studies using biochars derived from corn straw and poplar leaves at different pyrolysis temperatures (300 °C and 700 °C) have demonstrated their effectiveness in adsorbing dodecylbenzene sulfonic acid (DBSA). nih.gov

The adsorption capacity and rate are heavily dependent on the biochar's properties, which are in turn influenced by the feedstock and pyrolysis temperature. mdpi.com For instance, biochar produced at a higher temperature of 700°C (C700) from corn straw exhibited the highest surface area (375.89 m²/g) and pore volume (0.2302 cm³/g) among the tested samples. nih.gov High-temperature pyrolysis increases the carbon content and aromaticity of the biochar while decreasing oxygen content, which enhances the adsorption rate. nih.govmdpi.com

Adsorption kinetics for DBSA on these biochars were found to be best described by a pseudo-second-order model, suggesting that chemical adsorption is the rate-limiting step. mdpi.com The adsorption process on biochars produced at 700°C (C700 and P700) and poplar leaf biochar at 300°C (P300) was relatively slow, reaching near-equilibrium after 10 hours. mdpi.com In contrast, corn straw biochar produced at 300°C (C300) required up to 48 hours to approach equilibrium. mdpi.com

The maximum adsorption capacities (qmax) varied among the different biochars, following the order: P700 > C700 > P300. nih.gov The adsorption isotherm for DBSA on C300 fit a linear model, indicating a partitioning mechanism into the non-carbonized organic matter of the biochar. mdpi.com For the other biochars, the Langmuir model provided a better fit, which is characteristic of monolayer adsorption onto a surface with a finite number of identical sites. nih.govmdpi.com

Adsorption Kinetic and Isotherm Parameters for DBSA on Biochars
Biochar TypePyrolysis Temp. (°C)Kinetic Model FitIsotherm Model FitMax. Adsorption Capacity (qmax) Order
Corn Straw (C300)300Pseudo-second orderLinearLowest
Poplar Leaf (P300)300Pseudo-second orderLangmuirIntermediate
Corn Straw (C700)700Pseudo-second orderLangmuirHigh
Poplar Leaf (P700)700Pseudo-second orderLangmuirHighest

The adsorption of dodecylbenzene sulfonic acid onto biochar is not governed by a single mechanism but rather a complex interplay of several microscopic interactions. nih.gov These mechanisms include:

Partition: This mechanism is particularly relevant for biochars with a higher content of non-carbonized organic matter, such as the corn straw biochar produced at 300°C. mdpi.com The hydrophobic alkyl chain of DBSA partitions into this amorphous organic phase.

Anion Exchange: As an anionic surfactant, the negatively charged sulfonate group of DBSA can be attracted to positively charged sites on the biochar surface, facilitating adsorption through electrostatic interaction. nih.gov

Hydrogen Bonding: DBSA can act as a hydrogen bond acceptor (via the sulfonate group) or donor, interacting with oxygen-containing functional groups on the biochar surface. nih.govmdpi.com

Covalent Bonding: The formation of covalent bonds between DBSA and the biochar surface has been identified as a key mechanism, potentially being the determining factor for the high adsorption capacity of poplar leaf biochar produced at 700°C (P700). nih.gov

Degradation and Transformation Studies in Environmental Contexts

Wet Air Oxidation (WAO) and Catalytic Wet Air Oxidation (CWAO) are advanced oxidation processes investigated for the treatment of industrial wastewater containing recalcitrant organic compounds like dodecylbenzene sulfonates. researchgate.net In WAO, high temperatures and pressures are used to oxidize organic compounds in an aqueous environment. Studies on sodium dodecylbenzene sulfonate (DBS), a close analogue, show that at an oxygen partial pressure of 15 bar and a temperature of 220°C, a total organic carbon (TOC) reduction of about 42% can be achieved after two hours. researchgate.net Identified intermediates in this process include acetic acid and sulfobenzoic acid, indicating the breakdown of both the alkyl chain and the aromatic ring. researchgate.net

CWAO employs a catalyst to enhance the oxidation process, allowing for less severe operating conditions. Using activated carbon as a catalyst, CWAO experiments conducted at 160°C and an oxygen partial pressure of 2 bar achieved TOC conversions of up to 52%. researchgate.net This demonstrates that activated carbon can act as both an adsorbent and a catalyst in the degradation process. researchgate.net Both WAO and CWAO have been shown to significantly enhance the biodegradability of the effluent, making them suitable pre-treatment steps for subsequent biological wastewater treatment. researchgate.net

Comparison of WAO and CWAO for Dodecylbenzene Sulfonate Degradation
ProcessConditionsTOC AbatementKey Feature
WAO220°C, 15 bar O₂~42%High temperature and pressure required
CWAO160°C, 2 bar O₂, Activated Carbon CatalystUp to 52%Milder conditions, catalyst acts as adsorbent and promoter

Dodecylbenzene sulfonic acid shows limited degradation under direct photolysis or hydrolysis alone. nih.gov However, its degradation can be significantly accelerated through advanced oxidation processes that generate highly reactive radicals, such as the UV/chlorine process. nih.gov While specific studies on 3-dodecylbenzene-1,2-disulfonic acid are limited, research on analogous sulfonic acids like 2-phenylbenzimidazole-5-sulfonic acid (PBSA) shows that reactive species like chlorine radicals (∙Cl) and hydroxyl radicals (∙OH) are the primary contributors to its degradation under UV/chlorination. nih.gov

Hydrolytic pathways may play a role in the transformation of related compounds. For instance, during the synthesis of dodecylbenzene sulfonate, small quantities of disulfonic acids and sulfonic acid anhydrides are produced as side-products, which can be converted into the desired sulfonic acid through hydrolysis. unido.org This suggests that under certain environmental conditions (e.g., extreme pH), the sulfonate groups could be susceptible to hydrolysis, although this is generally not considered a primary degradation pathway under typical environmental pH ranges. oecd.org The biodegradation by microorganisms, such as the alga Chlorella vulgaris, represents a more significant environmental degradation route, proceeding through steps of alkyl chain shortening, ring-opening of the benzene (B151609) ring, and subsequent degradation of smaller molecules. nih.gov

Interfacial Activity and Surfactant Behavior in Complex Systems (excluding detergent applications)

As an amphiphilic molecule, this compound exhibits significant interfacial activity, a property that is fundamental to its behavior in various environmental and industrial systems beyond its use in detergents. This activity arises from its molecular structure, which combines a long, hydrophobic dodecyl chain with a hydrophilic head containing two sulfonic acid groups. This dual nature drives the molecules to accumulate at interfaces, such as air-water or oil-water, thereby reducing the interfacial tension.

The presence of two sulfonate groups on the benzene ring, as in a disulfonate, generally increases the hydrophilicity and water solubility compared to monosulfonated analogues like linear alkylbenzene sulfonate (LAS). scienceopen.com This structural difference can influence its surfactant properties, such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles. Studies on similar diphenyl ether disulfonates show that the molecular geometry significantly impacts surface activity. scienceopen.com

In complex systems, such as in microemulsions for enhanced oil recovery, the interfacial behavior is critical. nih.gov The interaction of anionic surfactants like dodecylbenzene sulfonates with other components, such as nonionic surfactants or electrolytes, can lead to synergistic effects, significantly lowering the oil-water interfacial tension to ultra-low values (e.g., 10⁻² mN/m). scienceopen.comnih.gov The efficiency of these systems is highly dependent on factors like surfactant concentration and the salinity of the aqueous phase. researchgate.net The behavior of these surfactants at interfaces is often dynamic, with the rate of diffusion to the interface and subsequent molecular arrangement being key factors in achieving low interfacial tension. scienceopen.com

Reduction of Surface Tension in Aqueous Systems

Surfactants, or surface-active agents, are compounds that lower the surface tension (or interfacial tension) between two liquids, between a gas and a liquid, or between a liquid and a solid. This compound is classified as an anionic surfactant, characterized by a hydrophilic disulfonate head group and a hydrophobic 12-carbon alkyl tail. silverfernchemical.com When introduced into an aqueous system, these molecules preferentially adsorb at the air-water interface. The hydrophobic dodecyl chains orient themselves away from the water phase, while the hydrophilic disulfonate heads remain in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a significant reduction in surface tension. chemicalbook.com

The effectiveness of a surfactant is often demonstrated by how much it can lower the surface tension of water from its value of approximately 72 mN/m at room temperature. For instance, studies on the related compound Sodium Dodecylbenzene Sulfonate (SDBS) show a marked decrease in surface tension as its concentration increases, up to a point of saturation known as the critical micelle concentration (CMC).

The table below presents typical surface tension values for aqueous solutions of Sodium Dodecylbenzene Sulfonate (SDBS) at various concentrations, illustrating the characteristic behavior of this class of surfactants. mdpi.com

SDBS Concentration (wt%)Surface Tension (mN/m)
0.0000565.8
0.000552.1
0.00538.2
0.0531.5
0.130.9

Formation of Colloidal Particles and Micellar Aggregates

In aqueous solutions, once the surface is saturated with surfactant molecules, further increases in concentration lead to a phenomenon known as self-assembly or micellization. Above a specific concentration, the Critical Micelle Concentration (CMC), the surfactant monomers spontaneously aggregate to form colloidal structures called micelles. mdpi.com These aggregates typically have a spherical shape where the hydrophobic tails form a core, shielded from the water, and the hydrophilic heads form an outer shell that interacts with the surrounding aqueous environment.

The CMC is a fundamental property of a surfactant and indicates the minimum concentration required to form these micellar aggregates. The formation of micelles is a dynamic equilibrium process. Below the CMC, the surfactant exists primarily as individual monomers, and properties like surface tension change significantly with concentration. Above the CMC, the monomer concentration remains relatively constant, and additional surfactant molecules form more micelles, leading to a plateau in properties like surface tension. ciac.jl.cn The CMC can be influenced by factors such as temperature, pressure, and the presence of electrolytes. eiu.edu

The data in the following table shows the Critical Micelle Concentration (CMC) for Sodium Dodecylbenzene Sulfonate (SDBS), a structural analogue, under different conditions.

Temperature (°C)CMC (mmol/L)Method
151.63PVC Electrode eiu.edu
191.48PVC Electrode eiu.edu
251.52PVC Electrode eiu.edu
251.48Synchronous Fluorescence ciac.jl.cn
252.0Tensiometer mdpi.com
41.61.73PVC Electrode eiu.edu

Advanced Spectroscopic and Analytical Characterization of Dodecylbenzene Sulfonic Acid Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the functional groups and molecular vibrations within a sample, offering a fingerprint for identification and structural analysis.

FTIR spectroscopy is instrumental in identifying the key functional groups present in 3-Dodecylbenzene-1,2-disulfonic acid. The technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations at specific frequencies corresponding to its structural components.

The FTIR spectrum of a dodecylbenzene (B1670861) sulfonic acid is characterized by several distinct absorption bands. The sulfonic acid groups (-SO₃H) are particularly prominent, exhibiting strong stretching vibrations. The asymmetric and symmetric stretching modes of the S=O bond typically appear around 1180 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.net Another strong band associated with the symmetric stretching of the SO₃ group is often observed near 1033 cm⁻¹. researchgate.net

The long alkyl chain is identified by C-H stretching vibrations. Peaks in the region of 2850-2960 cm⁻¹ correspond to the symmetric and asymmetric stretching of CH₂, and CH₃ groups in the dodecyl tail. nih.gov The aromatic nature of the benzene (B151609) ring is confirmed by C=C stretching vibrations within the ring, typically found in the 1450-1600 cm⁻¹ region, and C-H bending vibrations.

Physicochemical interactions, such as those between the sulfonic acid groups and a host matrix (e.g., a polymer), can be observed through shifts in the characteristic band positions, providing evidence of hydrogen bonding or other intermolecular forces. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Dodecylbenzene Sulfonic Acid

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment
2850 - 2960 C-H Stretching Dodecyl Alkyl Chain (CH₂, CH₃)
~1600 C=C Stretching Aromatic Ring
~1465 C-H Bending Dodecyl Alkyl Chain (CH₂)
~1180 Asymmetric S=O Stretching Sulfonic Acid (-SO₃H)
~1040 Symmetric S=O Stretching Sulfonic Acid (-SO₃H)

Raman spectroscopy is a complementary vibrational technique that provides valuable information about molecular structure and is particularly effective for analyzing materials like polymer composites. researchgate.net It relies on the inelastic scattering of monochromatic light, which reveals the vibrational modes of a molecule. mdpi.com

In the context of materials science, Raman spectroscopy is frequently used to characterize polymer systems doped with dodecylbenzene sulfonic acid (DBSA). For instance, in composites of polypyrrole doped with DBSA, Raman analysis can confirm the successful incorporation of the dopant and probe the interactions between the DBSA and the polymer chain. semanticscholar.org The spectra can reveal changes in the polymer's conformation and oxidation state upon doping. smf.mx

Characteristic Raman bands for DBSA would include the C-H stretching of the alkyl chain, the aromatic ring breathing modes, and vibrations of the sulfonate group. The G band, typically around 1562 cm⁻¹, arises from the in-plane stretching of C-C bonds in the benzene ring. mdpi.com The presence of DBSA as a dopant can distort the polymer chain, leading to the formation of polarons and bipolarons, which are charge carriers responsible for electrical conduction and can be studied via Raman spectroscopy. semanticscholar.org

Table 2: Key Raman Bands for DBSA-Containing Systems

Wavenumber (cm⁻¹) Vibrational Mode Structural Assignment
2800 - 3000 C-H Stretching Dodecyl Alkyl Chain
~1562 G Band (C-C Stretch) Benzene Ring
~1335 D Band Disorder in sp² Carbon Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure and dynamics of chemical compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial proximity of atoms.

Solution-state ¹H (proton) and ¹³C NMR are fundamental for confirming the molecular structure of this compound.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons, the protons of the dodecyl chain, and the acidic protons of the sulfonic acid groups. The aromatic region would display a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. The dodecyl chain would exhibit a series of overlapping multiplets, with the terminal methyl (CH₃) group appearing as a triplet at the highest field (lowest ppm) and the methylene (B1212753) (CH₂) group adjacent to the benzene ring appearing at the lowest field (highest ppm) among the alkyl signals.

¹³C NMR: The carbon spectrum would provide a count of the unique carbon environments. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing sulfonic acid groups and the electron-donating alkyl group. The twelve carbons of the dodecyl chain would also produce a series of signals in the aliphatic region of the spectrum.

Solid-state NMR (ssNMR) is indispensable for studying insoluble materials, such as DBSA-doped polymers. It provides insights into the structure, conformation, and interactions at a molecular level within the solid material.

¹³C ssNMR: This technique can distinguish between the carbon signals of the DBSA dopant and the polymer matrix. Changes in the ¹³C chemical shifts upon doping can indicate the extent of interaction and the local chemical environment. For example, shifts in the aromatic carbon signals of DBSA can reveal how it is electronically integrated into the polymer structure.

¹⁵N ssNMR: If DBSA is used to dope (B7801613) a nitrogen-containing polymer like polypyrrole or polyaniline, ¹⁵N ssNMR becomes a powerful probe. It can directly monitor the sites of protonation on the polymer backbone by the sulfonic acid groups of DBSA, confirming the doping mechanism.

⁷Li ssNMR: In systems where a lithium salt is also present, for example in a polymer electrolyte, ⁷Li ssNMR can be used to study the mobility of lithium ions and their interactions with both the polymer host and the sulfonate anions of the DBSA.

Rotational-Echo Double-Resonance (REDOR) is a high-resolution solid-state NMR experiment designed specifically to measure the dipolar coupling between pairs of different nuclei (heteronuclear). researchgate.net Since the strength of this coupling is inversely proportional to the cube of the distance between the nuclei, REDOR is an exceptionally precise tool for determining internuclear distances, typically in the range of a few angstroms. nih.gov

In a DBSA-doped polymer system, REDOR can provide unambiguous evidence of the spatial proximity between the dopant and the polymer chain. For instance, a ¹³C-¹⁵N REDOR experiment could be performed on a sample containing ¹³C-labeled DBSA and a ¹⁵N-containing polymer. By measuring the dipolar coupling between a specific carbon on the DBSA molecule and a nitrogen atom on the polymer backbone, the exact distance between them can be calculated. nih.govosti.gov This allows for a detailed mapping of the dopant-polymer interface, clarifying how the dopant molecules are arranged relative to the polymer chains and providing critical data for understanding the material's properties.

X-ray Diffraction (XRD) for Structural and Morphological Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique pivotal for characterizing the solid-state structure of materials. It provides detailed information about the crystallographic structure, phase composition, and physical properties of crystalline and semi-crystalline substances. americanpharmaceuticalreview.com The technique relies on the principle that when a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

Furthermore, XRD analysis can demonstrate how the crystalline structure of a host material is maintained or altered after incorporating another substance. researchgate.net A decrease in the intensity of diffraction peaks after loading a substance can suggest interactions between the host and the loaded material. researchgate.net The fundamental relationship used to interpret XRD data is Bragg's Law: nλ = 2dsinθ, where λ is the wavelength of the X-ray source (e.g., 1.5406 Å for Cu Kα radiation), θ is the diffraction angle, and d is the spacing between the crystal lattice planes. researchgate.net

The application of XRD extends to various fields, including the pharmaceutical industry, where it is used for the routine characterization of solids, identifying polymorphs, and ensuring the structural integrity of drug substances. units.itmarshall.edu The ability to analyze materials in powdered form makes XRD an accessible and rapid method for fundamental structural evaluation. units.iticdd.com

Electron Microscopy and Imaging Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and topography of materials at high magnification. mdpi.com It functions by scanning a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's composition and topography. diva-portal.org These signals are collected to generate a detailed, three-dimensional-like image of the sample surface.

Optical Microscopy and Dynamic Light Scattering (DLS) for Colloidal Systems

Optical microscopy and Dynamic Light Scattering (DLS) are fundamental techniques for the characterization of colloidal systems, such as micellar solutions formed by surfactants like dodecylbenzene sulfonic acid.

Optical Microscopy allows for the direct visualization and tracking of colloidal particles in a suspension. ub.edu By recording the dynamics of particles over time, it is possible to obtain their positions and measure various parameters related to their transport and interaction within the system. ub.edu

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy, is a non-invasive technique ideal for determining the size distribution of small particles and molecules in suspension, typically in the sub-micron range. malvernpanalytical.combohrium.com When a laser beam passes through a colloidal solution, the particles scatter the light. Due to the Brownian motion of the particles, the intensity of the scattered light fluctuates over time. DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation. muser-my.com

DLS is extensively used to study surfactant micelles. malvernpanalytical.com Key parameters that can be investigated include:

Micelle Size and Aggregation Number : DLS can accurately measure the size of micelles formed by dodecylbenzene sulfonic acid in aqueous solutions. bohrium.com The aggregation number, or the number of surfactant molecules per micelle, can also be derived from these measurements. nih.gov

Influence of Environmental Factors : The technique is sensitive to changes in the solution environment. The size and properties of micelles are known to be influenced by factors such as surfactant concentration, pH, temperature, and the ionic strength of the solvent. malvernpanalytical.commuser-my.com

Critical Micelle Concentration (CMC) : DLS can be used to determine the CMC, the concentration at which surfactant molecules begin to spontaneously form micelles. malvernpanalytical.commuser-my.com

Research has shown that for accurate DLS results, especially in concentrated systems, it is important to use the measured dynamic viscosity of the suspension rather than just the solvent viscosity, as the particles themselves can significantly affect it. muser-my.com

Table 1: DLS Findings on Dodecylbenzene Sulfonic Acid Micellar Systems

Parameter MeasuredObservationInfluencing FactorsReference Index
Hydrodynamic RadiusThe minimum spherical SDBS micelle was found to have a hydrodynamic radius of 22 Å.Temperature, salt concentration, SDBS concentration. bohrium.com
Aggregation NumberRanged from 28 to 1300 for SDBS micelles.Temperature, salt concentration, SDBS concentration. bohrium.com
Micelle-to-Vesicle TransitionIncreasing 4-dodecylbenzene sulfonic acid concentration can drive a transition from micelles to vesicles.Surfactant concentration. rsc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization techniques, such as Cyclic Voltammetry (CV), are used to investigate the electrochemical properties of substances and materials. CV involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. This method is valuable for studying redox processes, reaction mechanisms, and the electrochemical behavior of modified electrodes.

In the context of sulfonic acids, cyclic voltammetry is often used for the electropolymerization process to create modified sensors. For example, poly (p-aminobenzene sulfonic acid) can be electropolymerized onto a carbon electrode surface by sweeping the potential in a solution containing the monomer. researchgate.net The resulting polymer-modified electrode can then be used as a sensor for detecting specific analytes.

For systems involving dodecylbenzene sulfonic acid, particularly in the field of conducting polymers, electrochemical techniques are applied to study properties like linear actuation. researchgate.net The electrochemical response of DBSA-doped polypyrrole films, for instance, can be evaluated to understand their potential use in sensors and actuators. The cyclic voltammograms provide information on the oxidation and reduction peaks, which correspond to the electrochemical reactions occurring at the electrode surface.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.comtainstruments.com This technique is essential for determining the thermal stability and composition of materials. skztester.com A TGA instrument continuously records the sample's mass as it is heated at a constant rate. mdpi.com The resulting TGA curve plots mass percentage against temperature, revealing temperatures at which the material decomposes, loses volatile components, or undergoes oxidation. tainstruments.com The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. mdpi.com

TGA is widely used to assess the thermal stability of dodecylbenzene sulfonic acid and its derivatives. For example, sodium dodecylbenzene sulphonate (SDBS) shows a significant weight loss at elevated temperatures. researchgate.net When DBSA is used as a dopant in polymers, TGA can compare the thermal stability of the doped material to the pure polymer. DBSA-doped composites often exhibit different decomposition profiles compared to their undoped counterparts. researchgate.net The analysis can identify distinct stages of degradation, corresponding to the loss of different components of the material. marquette.edu

Factors such as the heating rate and the gas environment (e.g., nitrogen or air) can significantly influence TGA results and must be carefully controlled for consistent and meaningful data. mdpi.com

Table 2: TGA Data for Dodecylbenzene Sulfonic Acid and Related Systems

MaterialTemperature (°C)ObservationAtmosphereReference Index
Sodium Dodecylbenzene Sulphonate (SDBS)~380Onset of thermal degradation.Not Specified researchgate.net
Sodium Dodecylbenzene Sulphonate (SDBS)600Displays a weight loss of around 49.1%.Not Specified researchgate.net
DBSA doped PPY/SiC Nanocomposite>300Decomposition starts, corresponding to the PPy component.Oxygen researchgate.net
Fe(III) complex of Sodium Dodecyl Benzene Sulfonate25-150First weight loss of 12.5% due to departure of hydration water molecules.Not Specified ajol.inforesearchgate.net
Fe(III) complex of Sodium Dodecyl Benzene Sulfonate150-600Second weight loss of 70% attributed to the decomposition of the organic part.Not Specified ajol.inforesearchgate.net

Spectrofluorimetric Methods for Trace Determination

Spectrofluorimetric methods are highly sensitive analytical techniques used for the quantitative determination of substances at trace concentrations. These methods are based on the principle of fluorescence, where a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. The intensity of the emitted fluorescence is typically proportional to the concentration of the analyte.

Synchronous fluorescence spectrometry is a particularly effective technique for analyzing complex systems. In the context of surfactants like sodium dodecyl benzene sulfonate (SDBS), this method has been successfully used to determine the critical micelle concentration (CMC). sciengine.com The formation of micelles in a surfactant solution causes changes in the microenvironment of fluorescent probes or the surfactant molecules themselves, leading to shifts in their fluorescence spectra. By monitoring these changes as a function of surfactant concentration, the CMC can be accurately identified. This method is noted for its high sensitivity, accuracy, and the small sample volume required, making it a reliable alternative to traditional methods like surface tension and electrical conductivity measurements. sciengine.com

Mass Spectrometry (e.g., LC-MS) for Compositional Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique for the compositional analysis of dodecylbenzene sulfonic acid systems. The coupling of high-performance liquid chromatography (HPLC) for physical separation with the high sensitivity and specificity of mass spectrometry allows for the identification and quantification of the target analyte, its isomers, and related impurities. For a molecule such as this compound, this technique is particularly powerful.

Ionization and Molecular Ion Detection

Due to the presence of two acidic sulfonic acid groups, this compound is readily ionized using negative mode electrospray ionization (ESI). In this mode, the molecule is deprotonated to form negatively charged ions that can be detected by the mass spectrometer. Given its structure, two primary parent ions are expected to be observed.

Singly Deprotonated Ion [M-H]⁻: Formed by the loss of a single proton from one of the sulfonic acid groups.

Doubly Deprotonated Ion [M-2H]²⁻: Formed by the loss of protons from both sulfonic acid groups. The observation of this ion at half the mass-to-charge ratio of the singly charged species is a strong indicator of a disulfonated compound.

The theoretical exact masses for these ions can be calculated, providing a precise target for high-resolution mass spectrometry (HRMS) analysis.

Table 1: Predicted Molecular Ions for this compound This table presents theoretical m/z values based on the molecular formula C₁₈H₃₀O₆S₂.

Ion Species Formula Theoretical m/z (Da)
[M-H]⁻ [C₁₈H₂₉O₆S₂]⁻ 405.1414

Chromatographic Separation

Prior to mass analysis, HPLC is used to separate components in a sample. For dodecylbenzene sulfonic acids, reversed-phase chromatography is typically employed, often using a C18 stationary phase. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency, allows for the separation of isomers and components with different alkyl chain lengths.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to further confirm the structure of the analyte. In an MS/MS experiment, a specific parent ion (e.g., the [M-H]⁻ ion at m/z 405.1) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation patterns are predicted to involve several key pathways:

Loss of Sulfonic Acid Groups: The most common fragmentation pathway for aromatic sulfonates is the neutral loss of sulfur trioxide (SO₃) or sulfur dioxide (SO₂).

Alkyl Chain Fragmentation: Cleavage can occur along the dodecyl chain, typically resulting in a series of ions separated by 14 Da (corresponding to a CH₂ group).

Cleavage at the Benzene Ring: The bond between the alkyl chain and the benzene ring can break, leading to fragments representing the alkyl and the sulfonated aromatic portions.

While specific, experimentally derived fragmentation data for this compound is not widely published, theoretical fragmentation patterns can be predicted based on the known behavior of similar structures.

Table 2: Predicted Key Fragment Ions from the [M-H]⁻ Precursor (m/z 405.1) This table outlines plausible fragmentation pathways and the resulting theoretical m/z values for major product ions.

Proposed Fragmentation Pathway Neutral Loss Fragment Ion Formula Predicted Fragment m/z (Da)
Loss of sulfur trioxide SO₃ [C₁₈H₂₉O₃S]⁻ 325.1846
Loss of a sulfonic acid radical •SO₃H [C₁₈H₂₉O₃S]⁻ 325.1846
Cleavage of C-S bond with H rearrangement H₂SO₃ [C₁₈H₂₈O₃S]⁻ 324.1768
Benzylic cleavage C₁₁H₂₃• [C₇H₅O₆S₂]⁻ 248.9536

The presence of a fragment at m/z 325.18, corresponding to the loss of one SO₃ group, would be a strong indicator of a disulfonated starting molecule, as this fragment represents the corresponding monosulfonated dodecylbenzene anion. researchgate.net The compositional analysis of a technical mixture would therefore involve monitoring for these specific parent ions and their characteristic fragments to confirm the identity and estimate the purity of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for examining the electronic structure and reactivity of molecules. DFT studies on the dodecylbenzenesulfonate (DBS⁻) anion, the deprotonated form of dodecylbenzenesulfonic acid, have revealed key aspects of its interaction with various ions in solution.

These calculations help in understanding how the surfactant interacts with cations, which is crucial for its performance in different chemical environments. For instance, DFT has been used to model the interaction of the DBS⁻ anion with common cations such as Na⁺, Mg²⁺, and Ca²⁺. pku.edu.cnresearchgate.net The results indicate that DBS⁻ can form stable bidentate complexes with these cations, where the cation is bound to two of the oxygen atoms of the sulfonate group. pku.edu.cnresearchgate.net

The binding energy of these complexes is dependent on both the cation and the solvent environment. pku.edu.cnresearchgate.net Such studies provide a detailed picture of the charge distribution within the molecule and how it is affected by its immediate surroundings. This information is vital for predicting the surfactant's effectiveness in applications like detergency and as an emulsifier.

A key finding from these studies is the significant role of the hydration shell around the sulfonate headgroup. pku.edu.cnresearchgate.net The introduction of cations can disturb this hydration shell, with the degree of disturbance following the order Ca²⁺ > Mg²⁺ > Na⁺. pku.edu.cnresearchgate.net This theoretical insight helps to explain the observed differences in the performance of dodecylbenzenesulfonate-based surfactants in hard water, which contains high concentrations of Ca²⁺ and Mg²⁺ ions.

Table 1: Calculated Properties from DFT Studies of Dodecylbenzenesulfonate (DBS⁻) Interactions

Interacting Species Key Findings Reference
DBS⁻ with Na⁺, Mg²⁺, Ca²⁺ Formation of stable bidentate complexes. Binding energy is dependent on the cation and solvent. pku.edu.cnresearchgate.net
DBS⁻ at air/water interface Forms a stable hydrated complex with six water molecules (DBS⁻·6H₂O). pku.edu.cnresearchgate.net

Molecular Dynamics Simulations for System Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of surfactant systems, such as the formation of micelles and their interaction with surfaces.

MD simulations have been extensively used to investigate the aggregation of sodium dodecylbenzene (B1670861) sulfonate (SDBS) molecules in aqueous solutions and their adsorption onto various surfaces, such as silica (B1680970). pku.edu.cnresearchgate.net These simulations show that surfactant molecules can adsorb onto surfaces and form aggregates like hemi-cylindrical micelles. pku.edu.cnresearchgate.net The simulations reveal that the interaction between the hydrophobic alkyl chain of the surfactant and the surface plays a crucial role in this process. pku.edu.cnresearchgate.net

Furthermore, MD simulations provide insights into the interactions between the polar headgroup of the surfactant and surrounding ions and water molecules. For example, simulations have shown that Na⁺ ions tend to gather around the polar head of the SDBS molecule. pku.edu.cnresearchgate.net This is due to a high-energy barrier for the dissociation of the Na⁺ ion from the sulfonate group. pku.edu.cnresearchgate.net

These simulations are also valuable for understanding how surfactants affect the properties of biological membranes. Studies on the interaction of similar surfactants, like sodium dodecyl sulfate (B86663) (SDS), with lipid bilayers have shown that the surfactant molecules can readily penetrate the membrane. iphy.ac.cn The insertion of surfactant molecules can alter the membrane's structure, leading to changes in its area, thickness, and packing of lipid molecules. iphy.ac.cn

Table 2: Key Findings from Molecular Dynamics Simulations of Dodecylbenzene Sulfonate Systems

System Studied Key Findings Reference
SDBS aggregation on silica surface Surfactant molecules adsorb on the silica surface and can form hemi-cylindrical micelles. pku.edu.cnresearchgate.net
SDBS in aqueous solution Na⁺ ions tend to accumulate around the polar headgroup of the surfactant. pku.edu.cnresearchgate.net

Modeling of Adsorption and Catalytic Mechanisms

Computational modeling is also employed to understand the mechanisms of adsorption and catalysis involving dodecylbenzenesulfonic acid and its salts. These models can help in designing more efficient adsorbents for removing these surfactants from water or in understanding their role in catalytic processes.

The adsorption of dodecylbenzenesulfonic acid (DBSA) onto surfaces like alumina (B75360) has been studied, revealing that the adsorption is strongly influenced by the pH of the solution. researchgate.net At lower pH values, electrostatic interactions and specific chemical reactions between the sulfonic group and the surface hydroxyl groups are the primary mechanisms of adsorption. researchgate.net

Kinetic and isotherm models are often used to describe the adsorption process. For the adsorption of SDBS onto various materials, the pseudo-second-order kinetic model and the Langmuir isotherm model have been found to provide a good fit for the experimental data. nih.gov This suggests that the adsorption process is complex, involving mechanisms such as electrostatic attraction, precipitation, complexation, and ion exchange. nih.gov

In the context of catalysis, DBSA has been used as a dopant for conducting polymers like poly(o-toluidine). researchgate.net Theoretical models can help elucidate the doping mechanism and how it enhances the electrical conductivity and thermal stability of the polymer. researchgate.netresearchgate.net

Table 3: Adsorption and Catalytic Modeling Insights for Dodecylbenzene Sulfonic Acid Systems

Future Directions and Emerging Research Areas

Rational Design of Specific Dodecylbenzene (B1670861) Disulfonic Acid Isomers for Targeted Applications

The performance of an alkylbenzene sulfonate surfactant is intricately linked to its molecular structure, including the length of the alkyl chain and the position of the sulfonate group(s) on the benzene (B151609) ring. While commercial linear alkylbenzene sulfonates (LAS) are typically complex mixtures of isomers, research into monodisperse positional isomers has revealed clear structure-property relationships. nih.gov The study of specific isomers, such as 3-dodecylbenzene-1,2-disulfonic acid, is a key area for future research to develop surfactants with tailored functionalities.

The rational design of dodecylbenzene disulfonic acid isomers will focus on manipulating the molecular geometry to control key surfactant properties. For instance, the placement of the two sulfonate groups adjacent to each other in the 1,2-position, combined with the dodecyl group at the 3-position, is expected to create a unique hydrophilic-lipophilic balance (HLB) and packing parameter. This could lead to the formation of specific micellar shapes or lyotropic liquid crystalline phases that are different from those of monosulfonated or other disulfonated isomers. nih.gov

Future research will likely involve the systematic synthesis of a series of dodecylbenzene disulfonic acid isomers, including this compound, to create a comprehensive library of compounds. The properties of these isomers will be meticulously characterized to establish clear correlations between the isomeric structure and performance attributes such as detergency, wetting, foaming, and emulsification. This knowledge will enable the selection of the optimal isomer for a specific application, be it in enhanced oil recovery, personal care products, or advanced materials synthesis.

A comparative table illustrating the potential influence of sulfonate group positioning on surfactant properties is presented below.

PropertyMonosulfonated DodecylbenzeneThis compound (Projected)Rationale for Projected Properties
Critical Micelle Concentration (CMC) Relatively lowPotentially higherThe two adjacent, highly polar sulfonate groups may increase water solubility and require a higher concentration for micellization.
Micelle Shape Typically sphericalPotentially cylindrical or vesicularThe bulky and highly charged headgroup could favor a smaller curvature, leading to the formation of non-spherical aggregates.
Calcium Ion Tolerance ModeratePotentially higherThe presence of two sulfonate groups could enhance the chelation of divalent cations, improving performance in hard water.
Interfacial Tension Reduction EfficientPotentially more efficient at specific interfacesThe unique headgroup structure may allow for denser packing at oil-water interfaces, leading to ultra-low interfacial tension.

Multiscale Modeling and Simulation of DBSA-Containing Systems

Computational modeling and simulation are becoming indispensable tools for understanding the behavior of surfactant systems at the molecular level. Multiscale modeling, which combines different levels of theory and simulation, from quantum mechanics to coarse-grained molecular dynamics, offers a powerful approach to predict the properties and behavior of complex systems containing dodecylbenzene sulfonic acids.

Future research in this area will focus on developing accurate force fields and simulation protocols specifically for dodecylbenzene disulfonic acid isomers like this compound. Molecular dynamics (MD) simulations can provide detailed insights into the self-assembly of these surfactants in solution, including the structure of micelles, the dynamics of surfactant exchange, and the interaction with other molecules and surfaces. pku.edu.cnresearchgate.net For example, simulations can elucidate how this compound molecules arrange themselves at an oil-water or air-water interface, and how this arrangement affects interfacial properties. pku.edu.cn

Coarse-grained modeling will be employed to study larger-scale phenomena, such as the formation of complex phases and the interaction of surfactant aggregates with nanoparticles or polymers. These simulations can help in designing complex formulations for specific applications. Furthermore, quantum mechanical calculations can be used to understand the electronic structure of the surfactant headgroup and its interaction with counterions and water molecules, providing a fundamental understanding of its behavior.

The table below outlines the potential applications of different modeling techniques in the study of this compound.

Modeling TechniqueScaleResearch FocusPotential Insights
Quantum Mechanics (QM) AtomicElectronic structure of the headgroupUnderstanding counterion binding, acidity, and reactivity.
All-Atom Molecular Dynamics (MD) MolecularSelf-assembly, interfacial adsorptionPredicting CMC, micelle structure, and interfacial tension. pku.edu.cn
Coarse-Grained Molecular Dynamics (CG-MD) MesoscopicPhase behavior, interaction with polymers/nanoparticlesSimulating the formation of liquid crystalline phases and the structure of complex formulations.
Dissipative Particle Dynamics (DPD) MesoscopicHydrodynamics of surfactant solutionsModeling the flow behavior and rheology of DBSA-containing fluids.

Integration of DBSA in Novel Sustainable Chemical Processes

The principles of green chemistry are driving the development of more sustainable chemical processes. Dodecylbenzene sulfonic acid, as a strong Brønsted acid with surfactant properties, has the potential to be a key component in such processes. researchgate.net Future research will explore the use of this compound as a recoverable and reusable catalyst, as a component in green solvent systems, and in formulations based on renewable raw materials.

The use of DBSA as a micellar catalyst can enhance reaction rates and selectivities in aqueous media, reducing the need for volatile organic solvents. researchgate.net The specific isomer, this compound, with its unique aggregation properties, could offer novel catalytic environments for a range of organic transformations. Research will focus on understanding the catalytic mechanism in these micellar systems and expanding their application to a wider range of reactions.

Furthermore, the integration of DBSA in formulations with bio-based solvents and co-surfactants is a promising area of research. This will lead to the development of high-performance, environmentally friendly products for cleaning, personal care, and industrial applications. The biodegradability of specific dodecylbenzene disulfonic acid isomers will also be a critical area of investigation to ensure their environmental compatibility.

Sustainable ProcessRole of this compoundPotential AdvantagesResearch Challenges
Micellar Catalysis Brønsted acid catalyst and reaction mediumEnhanced reaction rates, selectivity, catalyst recovery, use of water as a solvent. researchgate.netCatalyst stability, substrate scope, and understanding of the reaction mechanism at the molecular level.
Green Formulations Surfactant in bio-based solvent systemsReduced reliance on petrochemicals, improved biodegradability, lower toxicity.Ensuring performance comparable to traditional formulations, and understanding the phase behavior of complex mixtures.
Biorefinery Processes Emulsifier for lignocellulosic biomassEnhanced enzymatic hydrolysis of cellulose (B213188) and hemicellulose for biofuel production.Surfactant inhibition of enzymes, cost-effectiveness, and recyclability of the surfactant.

Advanced Characterization Techniques for In Situ Studies of DBSA Reactions and Interactions

To fully understand and exploit the properties of this compound, it is crucial to study its behavior in real-time and under relevant conditions. Advanced characterization techniques that allow for in situ measurements are essential for gaining a deeper understanding of the dynamic processes involving this surfactant.

Future research will increasingly rely on techniques such as small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) to probe the structure and morphology of DBSA aggregates in solution and at interfaces. researchgate.net These techniques can provide information on the size, shape, and internal structure of micelles and other self-assembled structures. Cryogenic transmission electron microscopy (cryo-TEM) will also be used to directly visualize these aggregates.

Spectroscopic techniques, such as fluorescence and nuclear magnetic resonance (NMR), will be employed to study the microenvironment within DBSA micelles and to monitor the binding of molecules to the surfactant aggregates. researchgate.net Surface-specific techniques like sum-frequency generation (SFG) spectroscopy can provide detailed information about the orientation and conformation of DBSA molecules at interfaces. The combination of these advanced techniques will provide a comprehensive picture of the behavior of this compound, enabling its rational application in a wide range of technologies.

Characterization TechniqueInformation ObtainedRelevance to this compound
Small-Angle Scattering (SANS/SAXS) Size, shape, and structure of aggregates in solution and at interfaces. researchgate.netDetermining the morphology of micelles and liquid crystalline phases.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Direct visualization of self-assembled structures.Confirming the shape and size of aggregates observed by scattering techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular mobility, intermolecular interactions, and location of molecules within aggregates. researchgate.netProbing the dynamics of the dodecyl chain and the hydration of the headgroup.
Sum-Frequency Generation (SFG) Spectroscopy Molecular orientation and conformation at interfaces.Understanding the structure of the adsorbed layer at the air-water or oil-water interface.
Isothermal Titration Calorimetry (ITC) Thermodynamics of micellization and binding interactions.Measuring the enthalpy and entropy of self-assembly and the binding of drugs or other molecules to micelles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.